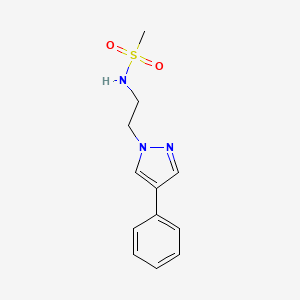

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

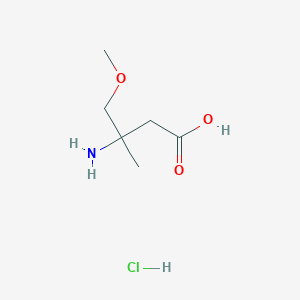

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” is a compound that belongs to the class of pyrazolines . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

Synthesis Analysis

The synthesis of pyrazoline derivatives like “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” can be achieved through various strategies. One such method involves the reaction of 3a–c and 5a–f with PdCl2 in toluene in the presence of triethylamine . This reaction yielded nine NNN pincer Pd (II) complexes 6a–i in 15–91% yields .Molecular Structure Analysis

The molecular structure of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” and similar compounds can be determined using techniques like 1H, 13C NMR spectra, and HRMS . Additionally, the molecular structures of complexes 6a and 6i have also been determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide” can be determined using techniques like 1H, 13C NMR spectra, and HRMS . For example, one of the synthesized compounds was found to be a white solid with a melting point of 147–150 °C .Wissenschaftliche Forschungsanwendungen

Cyclooxygenase-2 (COX-2) Inhibitory Activity Research has demonstrated that methanesulfonamide derivatives, particularly those incorporating the 1,5-diarylpyrazole scaffold, exhibit potent inhibitory activity against COX-2, an enzyme implicated in inflammation and pain. A study by Singh et al. (2004) revealed that positioning the methanesulfonamide group at specific locations on the phenyl ring significantly enhances COX-2 inhibition, with certain derivatives showing IC(50) values as low as 30 nM. This finding underscores the compound's relevance in the design of selective COX-2 inhibitors with potential therapeutic applications (Singh et al., 2004).

Catalytic Applications and Ligand Synthesis The versatility of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is also evident in its role in catalysis and ligand synthesis. Carrión et al. (2007) explored its utility in synthesizing ruthenium complexes for transfer hydrogenation processes. These complexes, featuring substituted bis(pyrazolyl)methane ligands, demonstrated significant catalytic activity, highlighting the compound's potential in industrial and synthetic chemistry applications (Carrión et al., 2007).

Antibacterial and Antimicrobial Properties Further extending its scientific applications, derivatives of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide have been evaluated for their antibacterial and antimicrobial properties. Azab et al. (2013) synthesized heterocyclic compounds containing the sulfonamido moiety, demonstrating significant antibacterial activity. This suggests the compound's potential as a scaffold for developing new antibacterial agents (Azab et al., 2013).

Structural and Supramolecular Chemistry The structural and supramolecular aspects of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide derivatives have also been a focus of study. Dey et al. (2015) conducted a structural analysis of nimesulide triazole derivatives, providing insight into the effect of substitution on supramolecular assembly. Such studies are crucial for understanding the molecular interactions and designing molecules with desired physical and chemical properties (Dey et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFAECPWGEDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-N-[(4-methoxythian-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2922741.png)

![2-[[5-cyano-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2922745.png)

![7-Phenyl-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2922752.png)

![(2E)-3-{3-[(3-hydroxypropyl)sulfamoyl]-4,5-dimethoxyphenyl}prop-2-enoic acid](/img/structure/B2922756.png)

![N,1,9-trimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2922757.png)